molecular formula C12H16O4S B1315944 Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester CAS No. 15833-63-3

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester

Cat. No. B1315944
CAS RN: 15833-63-3
M. Wt: 256.32 g/mol
InChI Key: BNBVZUYOFJWGNJ-UHFFFAOYSA-N
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Patent
US05434181

Procedure details

A mixture comprising 50 g of (tetrahydro-3-furanyl)methanol, 95 g of tosyl chloride, 52 g of triethylamine and 450 ml of THF was refluxed for 8 hours. After separation of insolubles by filtration, the reaction fluid was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/7) to obtain 114.5 g of (tetrahydro-3-furanyl)methyl tosylate.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH:3]([CH2:6][OH:7])[CH2:2]1.[S:8](Cl)([C:11]1[CH:17]=[CH:16][C:14]([CH3:15])=[CH:13][CH:12]=1)(=[O:10])=[O:9].C(N(CC)CC)C>C1COCC1>[S:8]([C:11]1[CH:17]=[CH:16][C:14]([CH3:15])=[CH:13][CH:12]=1)([O:7][CH2:6][CH:3]1[CH2:4][CH2:5][O:1][CH2:2]1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O1CC(CC1)CO
Step Two
Name
Quantity
95 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Step Three
Name
Quantity
52 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
450 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After separation of insolubles
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the reaction fluid was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/7)

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(OCC1COCC1)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 114.5 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.